molecular formula C10H7BrClN B1517399 4-Bromo-7-chloro-8-methylquinoline CAS No. 1070879-42-3

4-Bromo-7-chloro-8-methylquinoline

Cat. No. B1517399
M. Wt: 256.52 g/mol
InChI Key: NRJBOHONVONFES-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-8-methylquinoline is a compound with the molecular formula C10H7BrClN and a molecular weight of 256.5 . It is also known by its IUPAC name, 4-bromo-7-chloro-8-methylquinoline .


Synthesis Analysis

Quinoline synthesis involves various methods, including classical methods like Gould–Jacob, Friedländer, Ptzinger, Skrydstrup, and others . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-Bromo-7-chloro-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 346.6±37.0 °C at 760 mmHg, and a flash point of 163.4±26.5 °C .


Physical And Chemical Properties Analysis

4-Bromo-7-chloro-8-methylquinoline has a molecular weight of 256.526, a density of 1.6±0.1 g/cm3, a boiling point of 346.6±37.0 °C at 760 mmHg, and a flash point of 163.4±26.5 °C . Its exact mass is 254.945038, and it has a LogP value of 3.97 .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • 4-Bromo-7-chloro-8-methylquinoline is utilized as a starting material in the synthesis of complex quinoline derivatives, leveraging reactions such as the Knorr synthesis. This involves the condensation between β-keto esters and bromoaniline, followed by cyclization, to produce quinolin-2(1H)-ones. This process is pivotal in preparing compounds for studies related to infectious diseases and demonstrates the compound's significance in synthetic chemistry (Wlodarczyk et al., 2011).

2. Electronic and Optical Properties

  • The compound is a key intermediate in understanding the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives. Research indicates that these derivatives, including 4-Bromo-7-chloro-8-methylquinoline, exhibit promising multifunctional material characteristics due to their efficient structural, electronic, and optical properties, making them suitable for applications in material sciences (Irfan et al., 2020).

3. Corrosion Inhibition

  • Derivatives of 4-Bromo-7-chloro-8-methylquinoline, particularly those based on the 8-hydroxyquinoline moiety, are synthesized and identified as potent corrosion inhibitors. These inhibitors demonstrate high efficiency in protecting metal surfaces in aggressive environments, showcasing the compound's relevance in industrial applications such as material preservation and maintenance (Rbaa et al., 2019).

4. Photolabile Protecting Group

  • 4-Bromo-7-chloro-8-methylquinoline-based groups are recognized for their role as photolabile protecting groups, particularly in biological applications. These groups exhibit significant sensitivity to multiphoton-induced photolysis, making them useful in the controlled release of biological messengers and other compounds in vivo, indicating the compound's potential in biochemical research and therapy (Fedoryak et al., 2002).

Safety And Hazards

The safety data sheet (SDS) for 4-Bromo-7-chloro-8-methylquinoline indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for drug discovery and play a major role in medicinal chemistry . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

4-bromo-7-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJBOHONVONFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653691
Record name 4-Bromo-7-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-chloro-8-methylquinoline

CAS RN

1070879-42-3
Record name Quinoline, 4-bromo-7-chloro-8-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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